4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole
Description
The compound 4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole features a hybrid heterocyclic scaffold combining thiazole, triazole, and aryl moieties. This article provides a detailed comparison with structurally analogous compounds, emphasizing substituent effects on crystallography, physicochemical properties, and bioactivity.
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-12-19(23-24-25(12)14-6-4-13(21)5-7-14)20-22-17(11-28-20)16-10-15(26-2)8-9-18(16)27-3/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAZTHXGVOTQLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NC(=CS3)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of triazole derivatives typically involves the cycloaddition of azides and alkynes. For this specific compound, the synthetic route can be outlined as follows:
- Preparation of 1,3-Thiazole : The thiazole moiety is synthesized through a condensation reaction involving appropriate thioketones and α-halo ketones.
- Formation of Triazole Ring : The triazole ring is formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
- Final Coupling : The final compound is obtained by coupling the thiazole with the fluorophenyl group.
Antiproliferative Activity
Recent studies have shown that compounds containing thiazole and triazole rings exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Case Study : A study evaluated a series of thiazole derivatives for their cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The compound exhibited an IC50 value ranging from 0.36 to 0.86 μM, indicating potent antiproliferative effects similar to known chemotherapeutics like colchicine .
The mechanism of action for this compound appears to involve inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for mitosis. This was confirmed through immunostaining experiments that demonstrated significant alterations in microtubule structures upon treatment with the compound .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Modification | Effect on Activity |
|---|---|---|
| Dimethoxy Groups | Presence at positions 2 and 5 | Enhances lipophilicity and cellular uptake |
| Fluorine Substitution | At para position on phenyl ring | Increases binding affinity to target proteins |
| Methyl Group | At position 5 of triazole | Modulates electronic properties and steric hindrance |
Pharmacological Studies
In addition to its cytotoxic properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives possess antimicrobial properties against various pathogens. The presence of electron-donating groups enhances their interaction with microbial cell membranes .
- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways by inhibiting specific cytokines involved in inflammatory responses.
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
Compounds 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) () share the same core as the target compound but differ in halogen substituents (Cl vs. F). Key findings:
Analogues with Aryl and Methoxy Modifications
- sc-492362 : Replaces the 4-fluorophenyl group with 3-methoxyphenyl on the triazole and introduces a 2-fluorophenyl on the thiazole. The methoxy group enhances solubility but may reduce binding affinity due to steric effects .
- Compound 9c (): Features a 4-bromophenyl-thiazole and benzodiazolyl group. Demonstrated distinct docking poses in molecular studies, highlighting substituent-dependent binding modes.
Analogues with Functional Group Additions
- This modification broadens electronic properties but complicates synthesis .
Comparative Data Table
Key Findings and Implications
Halogen Effects : Chlorine and fluorine substituents minimally alter crystal packing but significantly impact bioactivity, likely due to differences in electronegativity and van der Waals interactions .
Methoxy Groups : Enhance solubility (e.g., target compound, sc-492362) but may reduce binding efficiency compared to halogens .
Structural Flexibility: Non-planar fluorophenyl groups in isostructural compounds suggest conformational adaptability, critical for optimizing solid-state properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
